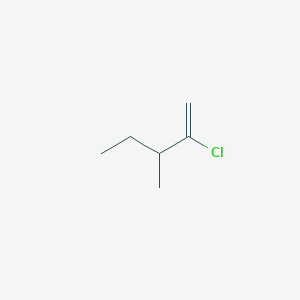

2-Chloro-3-methylpent-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

51302-91-1 |

|---|---|

Molecular Formula |

C6H11Cl |

Molecular Weight |

118.60 g/mol |

IUPAC Name |

2-chloro-3-methylpent-1-ene |

InChI |

InChI=1S/C6H11Cl/c1-4-5(2)6(3)7/h5H,3-4H2,1-2H3 |

InChI Key |

BCODXPKSCKLLMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-3-methylpent-1-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Comprehensive searches for detailed experimental protocols for the synthesis of 2-Chloro-3-methylpent-1-ene and its complete, experimentally verified characterization data have yielded limited specific information. Publicly available chemical databases such as PubChem list the compound (CAS No. not assigned, CID 12734573) and provide a molecular formula of C₆H₁₁Cl, along with computed, but not experimentally determined, properties.[1] The lack of readily available, detailed literature on this specific isomer prevents the creation of an in-depth technical guide with validated experimental procedures and extensive quantitative data.

This document, therefore, outlines theoretical synthetic pathways based on established organic chemistry principles and discusses the expected characterization data. It is intended to serve as a foundational guide for researchers venturing into the synthesis and analysis of this compound.

Theoretical Synthetic Pathways

Several potential synthetic routes to this compound can be postulated based on known organic reactions. The feasibility and efficiency of these pathways would require experimental validation.

Allylic Chlorination of 3-Methylpent-1-ene

A plausible method for the synthesis of this compound is the allylic chlorination of 3-methylpent-1-ene. This reaction is typically carried out using N-chlorosuccinimide (NCS) in the presence of a radical initiator.

Caption: Proposed synthesis via allylic chlorination.

This pathway is expected to yield a mixture of isomeric products, including the desired this compound and 4-Chloro-3-methylpent-1-ene, due to the formation of a resonance-stabilized allylic radical intermediate. Separation of these isomers would be a critical step in the purification process.

Reaction of 3-Methylpentan-2-one with Phosphorus Pentachloride (PCl₅)

Another potential route involves the reaction of a ketone, 3-methylpentan-2-one, with a chlorinating agent like phosphorus pentachloride. This reaction typically converts a carbonyl group into a geminal dichloride. Subsequent elimination of HCl could theoretically lead to the desired alkene.

Caption: Synthesis from a ketone precursor.

This multi-step process would require careful control of reaction conditions to favor the desired elimination product over potential side reactions.

Predicted Physical and Spectroscopic Properties

In the absence of experimentally determined data, the following properties are predicted based on the structure of this compound and data from similar compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Boiling Point | 110-130 °C |

| Density | ~0.9 g/mL |

| Refractive Index | ~1.43 |

These values are estimations and should be confirmed experimentally.

Spectroscopic Characterization (Expected)

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂) in the region of 5.0-5.5 ppm. The methine proton (-CH-) adjacent to the chlorine and the methyl group would likely appear as a multiplet. The ethyl and methyl groups would exhibit characteristic signals in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show two signals in the alkene region (110-150 ppm) corresponding to the C=C double bond. The carbon bearing the chlorine atom would be expected in the range of 50-70 ppm. Signals for the other aliphatic carbons would be observed at higher field.

2. Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for:

-

C=C stretch of the alkene at approximately 1640-1680 cm⁻¹.

-

=C-H stretch of the vinyl group around 3080 cm⁻¹.

-

C-Cl stretch in the region of 600-800 cm⁻¹.

3. Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would be expected to correspond to the loss of a chlorine atom and various alkyl fragments.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow.

Conclusion

While a detailed, experimentally validated guide for the synthesis and characterization of this compound is not currently available in the public domain, this document provides a theoretical framework for its preparation and analysis. The proposed synthetic routes are based on well-established chemical transformations, and the predicted analytical data offer a benchmark for experimental work. Further research is required to establish a reliable synthetic protocol and to fully characterize the physical and spectroscopic properties of this compound. Professionals in drug development and chemical research are encouraged to use this information as a starting point for their investigations, with the understanding that extensive experimental optimization and validation will be necessary.

References

Physical and chemical properties of 2-Chloro-3-methylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific experimental data for 2-Chloro-3-methylpent-1-ene is limited. The information presented herein is a combination of data available from chemical databases and inferred properties based on the general characteristics of vinylic chlorides.

Introduction

This compound is a halogenated alkene with the molecular formula C₆H₁₁Cl.[1] As a vinylic chloride, the chlorine atom is directly attached to one of the carbon atoms of the carbon-carbon double bond. This structural feature significantly influences its chemical reactivity, differentiating it from its allylic and alkyl chloride isomers. This guide provides a summary of its known and predicted physical and chemical properties, general synthetic approaches, and potential reactivity based on related compounds.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₁Cl | PubChem[1] |

| Molecular Weight | 118.60 g/mol | PubChem |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | Not available | |

| Boiling Point | Estimated: 110-130 °C | Estimation based on similar haloalkenes |

| Melting Point | Not available | |

| Density | Estimated: 0.9 - 1.0 g/cm³ | Estimation based on similar haloalkenes |

| Solubility | Predicted to be insoluble in water; Soluble in organic solvents. | General property of haloalkenes |

| Appearance | Colorless liquid (predicted) | General property of similar compounds |

Chemical Properties and Reactivity

As a vinylic halide, this compound is expected to exhibit reactivity characteristic of this class of compounds.

3.1. Reactivity of the C-Cl Bond

The carbon-chlorine bond in vinylic chlorides is significantly stronger and less prone to nucleophilic substitution than in alkyl halides.[2][3] This is due to the sp² hybridization of the carbon atom and the partial double bond character of the C-Cl bond arising from resonance.[3] Consequently, this compound is anticipated to be relatively unreactive towards Sₙ1 and Sₙ2 reactions.[2][3]

3.2. Reactions of the Alkene Moiety

The double bond in this compound can undergo electrophilic addition reactions, although the presence of the electron-withdrawing chlorine atom can influence the regioselectivity and reaction rate.

3.3. Elimination Reactions

Vinylic halides can undergo elimination reactions under the influence of very strong bases to form alkynes.[2]

A general workflow for the characterization of a synthesized sample of this compound is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of this compound are not documented in readily accessible literature. However, a plausible synthetic route could involve the dehydrohalogenation of a corresponding dihalide. Below is a generalized, hypothetical protocol based on established chemical principles for the synthesis of vinylic halides.[2]

4.1. Hypothetical Synthesis via Dehydrohalogenation of 2,2-Dichloro-3-methylpentane

Objective: To synthesize this compound from 2,2-dichloro-3-methylpentane.

Materials:

-

2,2-dichloro-3-methylpentane

-

Strong base (e.g., sodium amide in liquid ammonia, or potassium tert-butoxide in a suitable solvent)

-

Anhydrous organic solvent (e.g., THF, diethyl ether)

-

Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dichloro-3-methylpentane in the chosen anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or lower, depending on the base).

-

Slowly add a solution or slurry of the strong base to the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching agent.

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry it over the drying agent, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

A logical diagram illustrating a potential synthetic pathway is provided below.

Caption: A possible two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or any interaction of this compound with signaling pathways. Research on the biological effects of haloalkenes has often focused on their potential toxicity and carcinogenicity.[4] However, many halogenated compounds found in nature, particularly from marine sources, exhibit a wide range of biological activities.[5] Without specific studies on this compound, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a sparsely documented chemical compound. While its basic molecular structure is known, a comprehensive understanding of its physical and chemical properties is hindered by a lack of published experimental data. Its reactivity is predicted to be in line with that of other vinylic chlorides, characterized by a relatively inert C-Cl bond to nucleophilic substitution. Future research is required to elucidate its specific properties, develop verified synthetic protocols, and investigate any potential biological activity.

References

- 1. This compound | C6H11Cl | CID 12734573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]

- 3. quora.com [quora.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Chloro-3-methylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomerism, the phenomenon whereby different compounds share the same molecular formula but possess distinct structural or spatial arrangements, is a cornerstone of organic chemistry and drug development. The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive analysis of the structural and stereoisomers of 2-Chloro-3-methylpent-1-ene (C6H11Cl), a halogenated alkene. We will systematically explore its constitutional isomers, delve into the stereochemical possibilities including geometric (E/Z) and optical (R/S) isomerism, present available physicochemical data, and outline general synthetic and analytical methodologies.

Analysis of this compound

The designated molecule, this compound, serves as our primary reference point.

-

Structure: The double bond is located between carbon 1 (C1) and C2. A chlorine atom is attached to C2, and a methyl group is attached to C3.

-

Chirality: The carbon at position 3 (C3) is a chiral center. It is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a chlorovinyl group (-C(Cl)=CH2).[1][2] Therefore, this compound can exist as a pair of enantiomers: (R)-2-Chloro-3-methylpent-1-ene and (S)-2-Chloro-3-methylpent-1-ene.

-

Geometric Isomerism: The double bond is at the terminal position (C1). C1 is bonded to two identical hydrogen atoms. For E/Z isomerism to occur, each carbon of the double bond must be attached to two different groups.[3][4] Since C1 has two identical substituents, this compound does not exhibit E/Z isomerism.

Key Structural Isomers and their Stereochemistry

Structural isomers of this compound share the molecular formula C6H11Cl but differ in the connectivity of their atoms. Below is an analysis of key structural isomers derived from a pentene backbone.

Isomers with a Pent-1-ene Backbone

-

3-Chloro-2-methylpent-1-ene:

-

Chirality: C3 is a chiral center, bonded to a hydrogen, a chlorine, an ethyl group, and an isopropenyl group. This results in a pair of enantiomers (R and S).

-

Geometric Isomerism: No E/Z isomerism due to the two hydrogen atoms on C1.

-

-

1-Chloro-3-methylpent-1-ene:

-

Chirality: C3 is a chiral center, leading to a pair of enantiomers (R and S).

-

Geometric Isomerism: E/Z isomerism is possible as both C1 (bonded to H and Cl) and C2 (bonded to H and a sec-butyl group) have two different substituents. This results in two diastereomeric pairs of enantiomers: (E,R), (E,S), (Z,R), and (Z,S).

-

Isomers with a Pent-2-ene Backbone

-

2-Chloro-3-methylpent-2-ene:

-

Chirality: There are no chiral centers in this molecule.

-

Geometric Isomerism: E/Z isomerism is possible. C2 is bonded to a chlorine and a methyl group. C3 is bonded to a methyl and an ethyl group. Both have distinct substituents. This gives rise to (E)-2-Chloro-3-methylpent-2-ene and (Z)-2-Chloro-3-methylpent-2-ene.[5][6]

-

-

1-Chloro-2-methylpent-2-ene:

-

Chirality: No chiral centers.

-

Geometric Isomerism: No E/Z isomerism. C2 is bonded to a methyl group and an ethyl group, but C3 is implicitly bonded to two identical methyl groups as part of the ethyl and another methyl substituent. A more direct analysis shows C2 has two different alkyl groups, but C3 has a hydrogen and an ethyl group. However, the IUPAC name indicates the double bond is between C2 and C3. Let's re-examine the structure based on the name. The double bond is between C2 and C3. C2 has a methyl group and a chloromethyl group attached. C3 has a hydrogen and an ethyl group. Therefore, E/Z isomerism is possible.

-

Physicochemical Data of Selected Isomers

Quantitative data for these specific isomers is sparse in publicly available literature. The following table summarizes computed properties from available databases. Experimental data should be determined for any critical applications.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* | Boiling Point (°C) |

| This compound | C6H11Cl | 118.60 | 3.0 | (Not available) |

| 3-Chloro-2-methylpent-1-ene | C6H11Cl | 118.60 | 3.0 | (Not available) |

*XLogP3 is a computed measure of hydrophobicity.

General Experimental Protocols

Synthesis: A General Approach via Dehydrohalogenation

A common route to synthesize chloroalkenes is through the dehydrohalogenation of a suitable dichloroalkane precursor. This reaction is typically base-induced.

Protocol:

-

Precursor Synthesis: Synthesize the corresponding dichloro-methyl-pentane (e.g., 1,2-dichloro-3-methylpentane) via the chlorination of 3-methylpentan-1-ol or a related precursor.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the dichloro-methyl-pentane in a suitable solvent like ethanol.

-

Base Addition: Prepare a solution of a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol. Add the basic solution dropwise to the heated (refluxing) solution of the dichloroalkane.

-

Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture, filter out any precipitated salts, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product will likely be a mixture of structural and stereoisomers. Purify the mixture using fractional distillation. For separating stereoisomers (enantiomers), chiral chromatography would be required.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the chlorine, methyl group, and double bond.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Helps identify functional groups, such as the C=C double bond stretch.

Visualization of Isomeric Relationships

The following diagrams illustrate the logical relationships between the isomers of C6H11Cl and a general workflow for their synthesis and analysis.

Figure 1: Classification of Isomers for C6H11Cl.

Figure 2: General Synthesis and Purification Workflow.

References

- 1. transformationtutoring.com [transformationtutoring.com]

- 2. youtube.com [youtube.com]

- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]

Spectroscopic Data and Analysis of 2-Chloro-3-methylpent-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 2-Chloro-3-methylpent-1-ene. Due to the limited availability of experimental data in public databases, this guide presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, alongside estimated Infrared (IR) and Mass Spectrometry (MS) data based on characteristic values for structurally similar compounds. Detailed experimental protocols for acquiring such spectra are also provided to aid researchers in their own investigations. The logical workflow of spectroscopic analysis for structural elucidation is illustrated using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a halogenated alkene of interest in synthetic organic chemistry. Its structure, featuring a vinyl chloride moiety and a chiral center, suggests potential applications as a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in any synthetic endeavor. This guide aims to fill the current gap in publicly available spectroscopic information for this compound.

Spectroscopic Data

The following sections present the predicted and estimated spectroscopic data for this compound. It is important to note that the NMR data has been generated using online prediction tools and should be confirmed with experimental data. The IR and MS data are estimations based on known fragmentation patterns and characteristic absorption frequencies of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.35 | s | 1H | =CH₂ (geminal to Cl) |

| 5.20 | s | 1H | =CH₂ (geminal to Cl) |

| 2.45 | m | 1H | -CH(CH₃)- |

| 1.55 | m | 2H | -CH₂-CH₃ |

| 1.05 | d | 3H | -CH(CH₃)- |

| 0.90 | t | 3H | -CH₂-CH₃ |

Disclaimer: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | =C(Cl)- |

| 115.0 | =CH₂ |

| 45.0 | -CH(CH₃)- |

| 28.0 | -CH₂-CH₃ |

| 20.0 | -CH(CH₃)- |

| 12.0 | -CH₂-CH₃ |

Disclaimer: This is a predicted spectrum. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are estimated characteristic absorption bands for this compound.

Estimated IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1640-1620 | Medium | C=C stretch |

| 1465-1450 | Medium | C-H bend (alkane) |

| 890-870 | Strong | =CH₂ bend (out-of-plane) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following are estimated major fragments for this compound.

Estimated Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 118/120 | Moderate | [M]⁺ (Molecular ion, showing M and M+2 isotope pattern for Cl) |

| 83 | High | [M - Cl]⁺ |

| 57 | High | [C₄H₉]⁺ (loss of C₂H₂Cl) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer is used for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

-

¹H NMR Acquisition: The spectrum is acquired with a pulse angle of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a pulse angle of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical relationships in spectroscopic data analysis and a general experimental workflow.

Caption: Logical relationship of spectroscopic data in structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Isomers of 2-Chloro-3-methylpent-1-ene

This technical guide provides a comprehensive overview of the isomers of 2-Chloro-3-methylpent-1-ene, including their IUPAC nomenclature and CAS numbers. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for synthesis and analysis and includes visualizations to clarify the logical relationships in the described workflow.

IUPAC Nomenclature and CAS Numbers

This compound possesses a single chiral center at the third carbon atom, giving rise to two stereoisomers: the (R) and (S) enantiomers. The commercially available product is often a racemic mixture of these two isomers.

| Isomer | IUPAC Name | CAS Number |

| Racemic Mixture | This compound | 51302-91-1[1] |

| (R)-enantiomer | (3R)-2-Chloro-3-methylpent-1-ene | Not available |

| (S)-enantiomer | (3S)-2-Chloro-3-methylpent-1-ene | Not available |

Note: While a CAS number for the racemic mixture is available, specific CAS numbers for the individual (R) and (S) enantiomers are not readily found in public databases. This is common for less commercially prevalent chiral compounds.

Experimental Protocols

Due to the limited availability of specific synthesis protocols for this compound in the scientific literature, a general methodology based on established organic chemistry principles is presented. The following sections outline a plausible route for the synthesis of the racemic mixture and a strategy for the subsequent separation of the enantiomers.

2.1. Synthesis of Racemic this compound

The synthesis of the target compound can be envisioned through the allylic chlorination of 3-methylpent-1-ene. A common reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of a radical initiator.

Objective: To synthesize racemic this compound from 3-methylpent-1-ene.

Materials:

-

3-methylpent-1-ene

-

N-chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpent-1-ene in carbon tetrachloride.

-

Add N-chlorosuccinimide to the solution.

-

Add a catalytic amount of a radical initiator such as AIBN or BPO.

-

Heat the reaction mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain this compound.

2.2. Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).

Objective: To separate the enantiomers of racemic this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

HPLC-grade hexanes and isopropanol (B130326).

-

Racemic this compound sample.

Procedure:

-

Prepare a mobile phase of a specific ratio of hexanes and isopropanol (e.g., 99:1 v/v). The optimal ratio may need to be determined experimentally.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile using the UV detector at an appropriate wavelength.

-

Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

-

Collect the fractions corresponding to each peak separately.

-

The enantiomeric excess (ee) of the separated fractions can be determined by integrating the peak areas.

Structural Analysis

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure of this compound. The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alkyl protons.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=C double bond and the C-Cl bond.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound isomers.

Caption: Synthesis workflow for racemic this compound.

Caption: Workflow for the analysis and chiral separation of isomers.

References

Stability and reactivity of the 2-Chloro-3-methylpent-1-ene carbocation

An In-Depth Technical Guide on the Predicted Stability and Reactivity of the 2-Chloro-3-methylpent-1-ene Carbocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocations are pivotal reactive intermediates in a vast array of chemical transformations, including those of significant interest in medicinal chemistry and drug development. Their inherent reactivity and propensity for rearrangement are critical determinants of reaction outcomes. This technical guide provides a detailed theoretical examination of the stability and reactivity profile of the carbocation derived from this compound. Understanding this profile is essential for predicting reaction pathways and designing synthetic routes involving this and structurally related compounds.

Formation of the this compound Carbocation

The generation of a carbocation from this compound can be conceptualized through two primary pathways: heterolytic cleavage of the carbon-chlorine bond and protonation of the alkene.

Pathway A: Heterolysis of the C-Cl Bond

The direct ionization of the C-Cl bond would lead to the formation of a vinylic carbocation. This process is generally considered to be energetically unfavorable due to the sp hybridization of the carbon bearing the positive charge, which makes it less stable than an sp2-hybridized carbocation. The presence of a chlorine atom, which is an inductively withdrawing group, would further destabilize the adjacent positive charge.

Pathway B: Protonation of the Alkene

Protonation of the C1=C2 double bond by a strong acid can lead to the formation of a more stable carbocation. According to Markovnikov's rule, the proton will add to the carbon that results in the formation of the more substituted, and therefore more stable, carbocation.

-

Protonation at C1: This would result in a secondary carbocation at C2, which is also an allylic carbocation due to its proximity to the C3-methyl group. This carbocation would be significantly stabilized by hyperconjugation from the adjacent alkyl groups and resonance delocalization of the positive charge.

-

Protonation at C2: This would lead to a primary carbocation at C1, which is highly unstable and therefore unlikely to form.

Given these considerations, the most probable carbocation to be formed from this compound under acidic conditions is the secondary, allylic carbocation at the C2 position.

Predicted Stability of the this compound Carbocation

The stability of the predicted secondary, allylic carbocation is influenced by several competing electronic factors:

-

Resonance: The p-orbital of the positively charged carbon can overlap with the adjacent π-system of the double bond, delocalizing the positive charge over C2 and C4. This is a powerful stabilizing effect.

-

Hyperconjugation: The C-H and C-C bonds of the adjacent methyl and ethyl groups can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge and increasing stability.

-

Inductive Effect: The chlorine atom is strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I effect), which destabilizes the nearby positive charge.

The overall stability of the carbocation will be a balance between the stabilizing effects of resonance and hyperconjugation and the destabilizing inductive effect of the chlorine atom. It is predicted that the resonance and hyperconjugation effects will be dominant, rendering the carbocation relatively stable and accessible as a reactive intermediate.

Predicted Reactivity and Rearrangement Pathways

The this compound carbocation is expected to undergo several characteristic reactions, including nucleophilic attack and rearrangement.

Nucleophilic Attack

A nucleophile can attack the carbocation at either of the carbons bearing a partial positive charge (C2 and C4), leading to the formation of different products. The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions.

Carbocation Rearrangements

Carbocations are prone to rearrangements to form more stable species. The following rearrangements are plausible for the this compound carbocation:

-

1,2-Hydride Shift: A hydride ion can shift from C3 to C2, leading to the formation of a tertiary carbocation. This tertiary carbocation would be highly stabilized by hyperconjugation.

-

1,2-Methyl Shift: A methyl group could also potentially shift, but this is generally less favorable than a hydride shift.

The propensity for rearrangement will depend on the relative stabilities of the initial and rearranged carbocations and the activation energy for the shift.

Proposed Experimental Protocols

To experimentally validate the theoretical predictions outlined above, the following protocols are proposed:

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of 3-methyl-1-pentyne (B3058855) with HCl. This reaction is expected to proceed via a vinylic carbocation intermediate, with the chloride ion adding to the more substituted carbon.

Protocol:

-

Cool a solution of 3-methyl-1-pentyne in a suitable inert solvent (e.g., dichloromethane) to 0 °C.

-

Bubble anhydrous HCl gas through the solution for a specified period.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by fractional distillation.

Generation and Trapping of the Carbocation

The carbocation can be generated in situ under acidic conditions and trapped with a suitable nucleophile.

Protocol:

-

Dissolve this compound in a non-nucleophilic, polar solvent at low temperature.

-

Add a strong Lewis acid (e.g., SbF5) or a strong protic acid (e.g., H2SO4) to generate the carbocation.

-

Introduce a nucleophilic trapping agent (e.g., methanol, water) to the reaction mixture.

-

Analyze the product mixture using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the products of nucleophilic attack and rearrangement.

Spectroscopic Characterization of the Carbocation

Under superacid conditions, it may be possible to generate a stable solution of the carbocation for direct spectroscopic observation.

Protocol:

-

Prepare a solution of SbF5 in SO2ClF at low temperature (-78 °C).

-

Slowly add a solution of this compound in SO2ClF to the superacid solution.

-

Acquire low-temperature 1H and 13C NMR spectra of the resulting solution to characterize the structure of the carbocation.

Data Presentation

Since direct experimental data is unavailable, the following table presents predicted relative stabilities of potential carbocations in the reaction system based on established chemical principles.

| Carbocation Structure | Type | Key Stabilizing Factors | Key Destabilizing Factors | Predicted Relative Stability |

| A (Vinylic) | Vinylic, Secondary | - | sp hybridization, Inductive effect of Cl | Very Low |

| B (at C2) | Secondary, Allylic | Resonance, Hyperconjugation | Inductive effect of Cl | Moderate to High |

| C (at C1) | Primary | - | - | Very Low |

| D (Rearranged) | Tertiary | Hyperconjugation | Inductive effect of Cl | High |

Visualizations

Logical Relationship of Carbocation Formation Pathways

Caption: Carbocation formation pathways from this compound.

Predicted Reaction and Rearrangement Workflow

Caption: Predicted reaction and rearrangement workflow of the carbocation.

Experimental Workflow for Carbocation Study

Caption: Experimental workflow for the study of the carbocation.

Conclusion

The this compound carbocation, likely formed via protonation of the parent alkene, is predicted to be a relatively stable secondary, allylic species. Its stability is governed by a delicate interplay of resonance, hyperconjugation, and inductive effects. The carbocation is expected to exhibit reactivity at two sites towards nucleophiles and is also a candidate for rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift. The proposed experimental protocols provide a roadmap for the empirical investigation of these theoretical predictions, which will be crucial for a comprehensive understanding of the chemical behavior of this and related systems in synthetic and medicinal chemistry.

Hydrohalogenation of 3-methylpent-1-ene: A Mechanistic and Synthetic Guide

Abstract: This technical guide provides a comprehensive analysis of the hydrohalogenation of 3-methylpent-1-ene, a classic example of electrophilic addition that prominently features a carbocation rearrangement. The document elucidates the underlying reaction mechanism, including the initial protonation according to Markovnikov's rule, the subsequent 1,2-hydride shift to a more stable carbocation, and the final nucleophilic attack. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction pathways, product distribution, and synthetic considerations.

Introduction

The hydrohalogenation of alkenes is a fundamental reaction in organic chemistry for the synthesis of alkyl halides.[1] The reaction of an unsymmetrical alkene, such as 3-methylpent-1-ene, with a hydrogen halide (HX, where X = Cl, Br, I) is a regioselective process governed by the stability of the intermediate carbocation.[2] This particular substrate is of significant academic interest as it demonstrates that the initially formed carbocation can rearrange to a more stable species, leading to a constitutional isomer of the product predicted by a simple application of Markovnikov's rule.[3] Understanding this mechanism is crucial for predicting reaction outcomes and designing synthetic routes.

Core Reaction Mechanism

The reaction proceeds via a two-step electrophilic addition mechanism. The key feature of the reaction with 3-methylpent-1-ene is the competition between the direct nucleophilic attack on the initial carbocation and a rearrangement to a more stable carbocation prior to attack.

Step 1: Electrophilic Attack and Formation of the Secondary Carbocation

The reaction is initiated by the electrophilic attack of the hydrogen atom from the hydrogen halide on the electron-rich π-bond of the alkene. Following Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C1), which bears more hydrogen atoms.[2][4] This protonation breaks the π-bond and forms a new carbon-hydrogen σ-bond, resulting in the formation of a secondary (2°) carbocation at C2.[3] This step is the rate-determining step of the reaction.[2]

Step 2a: Formation of the Minor Product

The halide ion (X⁻), acting as a nucleophile, can attack the secondary carbocation at C2. This pathway leads to the formation of the "normal" Markovnikov addition product, 2-halo-3-methylpentane . This product is typically formed in minor quantities because the competing rearrangement pathway is energetically favorable.

Step 2b: Carbocation Rearrangement (1,2-Hydride Shift)

The initially formed secondary carbocation is adjacent to a tertiary carbon (C3). A rapid intramolecular rearrangement, known as a 1,2-hydride shift, can occur.[3] In this process, a hydrogen atom from C3, along with its bonding pair of electrons, migrates to the positively charged C2. This shift results in the formation of a more stable tertiary (3°) carbocation at C3.[5] The increased stability of the tertiary carbocation, due to greater hyperconjugation and inductive effects, is the driving force for this rearrangement.[6]

Step 2c: Formation of the Major Product

The nucleophilic halide ion then attacks the more stable, rearranged tertiary carbocation. This step leads to the formation of the major product, 3-halo-3-methylpentane .[7][8] Due to the greater stability of the tertiary carbocation intermediate, this rearranged product is the predominant isomer formed in the reaction.[6]

Visualization of Reaction Pathways

The logical flow of the reaction, including the competing pathways, can be visualized as follows.

References

- 1. brainly.com [brainly.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 4. leah4sci.com [leah4sci.com]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. Solved Addition of HCl to 3-methyl-1-pentene gives two | Chegg.com [chegg.com]

- 8. Solved 4. i) The reaction of 3-methyl-1-pentene with HBr | Chegg.com [chegg.com]

Theoretical and Computational Analysis of 2-Chloro-3-methylpent-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-3-methylpent-1-ene, a halogenated alkene with potential relevance in synthetic chemistry and drug development. In the absence of extensive direct experimental and computational literature on this specific molecule, this document outlines a representative framework for its in-depth analysis. The guide details proposed computational protocols, including quantum chemical calculations for structural optimization, vibrational analysis, and the determination of thermodynamic and electronic properties. Furthermore, it presents hypothetical yet expected quantitative data in structured tables and visualizes logical workflows and conceptual relationships using Graphviz diagrams to facilitate a deeper understanding of the molecule's behavior at a molecular level. This document serves as a foundational resource for researchers initiating theoretical investigations into this compound and analogous vinyl chloride derivatives.

Introduction

This compound is a chlorinated hydrocarbon belonging to the class of vinyl chlorides. Halogenated hydrocarbons are a significant class of organic compounds with diverse applications, ranging from industrial solvents to intermediates in pharmaceutical synthesis.[1] The presence of a chlorine atom on a double bond influences the molecule's reactivity, electronic properties, and potential for further functionalization. Understanding the fundamental molecular properties of this compound is crucial for predicting its chemical behavior, designing synthetic pathways, and assessing its potential biological activity and toxicity.

Computational chemistry provides powerful tools to investigate the properties of such molecules at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.[2] Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of molecular geometries, vibrational frequencies, and electronic structures, providing a "molecular fingerprint" that can aid in the identification and characterization of unknown compounds.[3] This guide outlines a theoretical framework for the comprehensive computational analysis of this compound.

Proposed Computational Methodology

A robust computational investigation of this compound would typically involve a multi-step process, as detailed below.

Conformational Analysis

Due to the presence of a chiral center at the C3 carbon and rotational freedom around the C-C single bonds, this compound can exist in multiple conformations. A thorough conformational search is the first critical step to identify the most stable geometries.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods.

-

Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).

-

Energy Refinement: Single-point energy calculations on the optimized geometries are performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.

Vibrational Spectroscopy Analysis

Calculating the vibrational frequencies (Infrared and Raman spectra) is essential for characterizing the molecule and for confirming that the optimized structures correspond to true energy minima.

Experimental Protocol:

-

Frequency Calculation: For each optimized conformer, vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)).

-

Zero-Point Energy Correction: The calculated frequencies are used to determine the zero-point vibrational energy (ZPVE) for each conformer.

-

Thermodynamic Properties: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature and pressure (298.15 K and 1 atm).

-

Imaginary Frequencies: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

Electronic Properties Analysis

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, provide insights into its reactivity.

Experimental Protocol:

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational studies on the most stable conformer of this compound.

Table 1: Predicted Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1=C2 | 1.34 | C1=C2-C3 | 122.5 |

| C2-Cl | 1.73 | C1=C2-Cl | 121.0 |

| C2-C3 | 1.51 | C3-C2-Cl | 116.5 |

| C3-C4 | 1.54 | C2-C3-C4 | 111.0 |

| C4-C5 | 1.53 | C3-C4-C5 | 112.0 |

| C3-C6 (methyl) | 1.54 | H-C-H (methyl) | 109.5 |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretch (vinyl) |

| ~2960 | C-H stretch (alkyl) |

| ~1640 | C=C stretch |

| ~1450 | C-H bend (alkyl) |

| ~890 | =CH₂ wag |

| ~750 | C-Cl stretch |

Table 3: Predicted Thermodynamic and Electronic Properties

| Property | Value |

| Zero-Point Energy | Value in Hartree |

| Enthalpy | Value in Hartree |

| Gibbs Free Energy | Value in Hartree |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical and computational analysis of this compound.

Caption: A flowchart of the computational workflow.

Conceptual Relationship of Molecular Properties

This diagram shows the conceptual relationship between the fundamental computed properties and their implications for the chemical behavior of this compound.

Caption: Relationship between computed properties.

Conclusion

References

An In-depth Technical Guide to 2-Chloro-3-methylpent-1-ene and its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive review of 2-Chloro-3-methylpent-1-ene and its derivatives, focusing on their synthesis, chemical properties, and potential applications in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and drug discovery.

Introduction to this compound

This compound is a halogenated alkene with the chemical formula C₆H₁₁Cl.[1] As an allylic chloride, it exhibits characteristic reactivity, making it a valuable intermediate in organic synthesis. Its structure, featuring a chlorine atom attached to a carbon adjacent to a double bond, allows for a variety of chemical transformations, paving the way for the synthesis of a diverse range of derivatives.

Molecular Structure:

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound from 3-methyl-1-pentene (B165626) is depicted in the following workflow diagram.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following is a generalized experimental protocol for allylic chlorination using NCS, which can be adapted for the synthesis of this compound.

Materials:

-

3-Methyl-1-pentene

-

N-Chlorosuccinimide (NCS)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or UV lamp)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-pentene (1.0 eq) in anhydrous CCl₄.

-

Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of allylic chlorides. The presence of the chlorine atom at the allylic position makes it susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), elimination reactions, and reactions with organometallic reagents.

Nucleophilic Substitution

The allylic chloride can undergo nucleophilic substitution to introduce a wide range of functional groups.

Caption: Nucleophilic substitution of this compound.

Elimination Reactions

Treatment of this compound with a strong base can lead to elimination reactions, forming dienes. The regioselectivity of the elimination will depend on the base used and the reaction conditions. For instance, the dehydrohalogenation of the related saturated compound, 2-chloro-3-methylpentane, with alcoholic potassium hydroxide (B78521) yields a mixture of alkenes.[4][5]

Derivatives of this compound and their Potential Applications

The reactivity of this compound makes it a versatile starting material for the synthesis of various derivatives. While specific literature on the biological activities of its direct derivatives is scarce, the functionalized pentene scaffold is present in various biologically active molecules. The introduction of different pharmacophores through the substitution of the allylic chlorine could lead to compounds with interesting pharmacological properties.

Potential Derivatives and their Synthetic Routes

| Derivative Class | Synthetic Approach | Potential Biological Activity |

| Allylic Amines | Reaction with primary or secondary amines. | Various pharmacological activities, including anticancer and antimicrobial. |

| Allylic Ethers | Reaction with alkoxides or phenoxides. | Antifungal, antibacterial.[6] |

| Allylic Esters | Reaction with carboxylate salts. | Potential as prodrugs. |

| Organometallic Derivatives | Grignard or organolithium reagent formation. | Versatile intermediates for C-C bond formation. |

Relevance in Drug Development

The functionalization of drug molecules is a key strategy in drug development to modify their pharmacological activity.[7] The allylic moiety present in derivatives of this compound could serve as a pharmacophore or be further modified to interact with biological targets. For example, some α-pinene derivatives, which also contain a substituted alkene structure, have shown anti-tumor activities.[8]

Characterization

The characterization of this compound and its derivatives would typically involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methine proton adjacent to the chlorine, the methylene (B1212753) and methyl groups of the ethyl substituent, and the methyl group at position 3. The chemical shifts of alkenyl hydrogens are typically found in the downfield region of the spectrum.[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain. Alkene carbons typically appear in the range of 100-170 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | [1] |

| Molecular Weight | 118.60 g/mol | [1] |

| CAS Number | 51302-91-1 | [1] |

Conclusion

This compound is a valuable synthetic intermediate with the potential for the generation of a diverse library of derivatives. While direct research on its biological applications is limited, its structural features and reactivity suggest that its derivatives could be of interest in the field of drug discovery. Further research into the synthesis and biological evaluation of these derivatives is warranted to explore their therapeutic potential. This technical guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this versatile chemical entity.

References

- 1. This compound | C6H11Cl | CID 12734573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-tumor activities and mechanism study of α-pinene derivative in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Chloro-3-methylpent-1-ene via Allylic Chlorination

For Research Use Only

Abstract

This document outlines a detailed experimental protocol for the synthesis of 2-Chloro-3-methylpent-1-ene, a valuable chloroalkene intermediate in organic synthesis. The described method utilizes the free-radical allylic chlorination of 3-methylpent-1-ene using N-chlorosuccinimide (NCS) as the chlorinating agent. This approach offers a regioselective means to introduce a chlorine atom at the allylic position, preserving the carbon-carbon double bond. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Chloroalkenes are important building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. Their reactivity allows for various subsequent transformations. The target molecule, this compound, possesses a vinyl chloride moiety and a chiral center, making it a potentially useful intermediate for the synthesis of complex molecular architectures.

The synthesis of this compound can be effectively achieved through the allylic chlorination of 3-methylpent-1-ene. This reaction proceeds via a free-radical chain mechanism, where N-chlorosuccinimide (NCS) serves as a convenient and selective source of chlorine radicals.[1] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The use of NCS is advantageous as it maintains a low concentration of chlorine in the reaction mixture, which favors allylic substitution over the competing electrophilic addition to the double bond.[2]

Reaction Scheme

Experimental Protocol

Materials:

-

3-methylpent-1-ene

-

N-chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylpent-1-ene (1.0 equivalent) in anhydrous carbon tetrachloride (or dichloromethane).

-

Addition of Reagents: To this solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) with vigorous stirring. The reaction should be monitored for its progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically allowed to proceed for 2-4 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The solid succinimide (B58015) byproduct is removed by filtration.

-

Extraction: The filtrate is then transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by washing with water.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Volume/Mass | Equivalents |

| 3-methylpent-1-ene | 84.16 | 0.668 | user defined | user defined | 1.0 |

| N-chlorosuccinimide | 133.53 | - | user defined | user defined | 1.1 |

| AIBN | 164.21 | - | user defined | user defined | 0.02 |

| Carbon Tetrachloride | 153.82 | 1.594 | - | user defined | - |

Table 2: Expected Product Characteristics and Yield

| Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) | Purity (%) |

| This compound | 118.60 | ~110-115 | 60-75 | >95 |

Note: The expected yield is an estimate based on similar allylic chlorination reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous and environmentally persistent solvent; dichloromethane is a safer alternative.

-

N-chlorosuccinimide is an irritant; avoid contact with skin and eyes.

-

Radical initiators like AIBN and BPO can be explosive under certain conditions; handle with care and follow recommended storage and handling procedures.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

2-Chloro-3-methylpent-1-ene: A Versatile Precursor in Terpenoid Synthesis

For Immediate Release:

Shanghai, China – December 21, 2025 – 2-Chloro-3-methylpent-1-ene is emerging as a valuable and versatile precursor in the field of organic synthesis, particularly in the construction of complex terpenoid structures. Its unique combination of a reactive allylic chloride and a branched alkyl chain makes it an ideal building block for the synthesis of various natural products and biologically active molecules. This application note provides detailed protocols and data on the use of this compound in the synthesis of irregular monoterpenes, such as artemisia alcohol and its isomer, yomogi alcohol, which are of interest to researchers in drug development and natural product synthesis.

Introduction

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Many terpenoids exhibit significant biological activities and are used as pharmaceuticals, fragrances, and flavorings. The development of efficient synthetic routes to these complex molecules is a key area of research in organic chemistry. This compound serves as a C6 building block that can be strategically incorporated into target molecules through various carbon-carbon bond-forming reactions, most notably via the formation of a Grignard reagent.

Application: Synthesis of Irregular Monoterpenes

Irregular monoterpenes, which deviate from the typical head-to-tail linkage of isoprene units, present unique synthetic challenges. This compound is an excellent starting material for the synthesis of these compounds. One notable application is in the synthesis of artemisia alcohol and yomogi alcohol, two naturally occurring irregular monoterpenes.

Synthesis of Yomogi Alcohol

A two-step synthesis of yomogi alcohol (2,5,5-trimethylhepta-3,6-dien-2-ol) has been reported, demonstrating the utility of a structurally related precursor.[1][2] This methodology can be adapted using this compound. The analogous synthetic route would involve the formation of a Grignard reagent from this compound, followed by its reaction with an appropriate carbonyl compound.

A reported synthesis of yomogi alcohol starts from 3,3-dimethylpent-1-en-4-yne.[1] The lithium salt of this enyne is reacted with acetone (B3395972) to form 2,5,5-trimethylhept-6-en-3-yn-2-ol, which is subsequently reduced to yomogi alcohol.[1] This highlights a successful strategy for constructing the carbon skeleton of this irregular monoterpene.

Experimental Protocols

Protocol 1: Synthesis of 2,5,5-Trimethylhept-6-en-3-yn-2-ol

This protocol is adapted from a reported synthesis of a yomogi alcohol precursor.[1]

Materials:

-

3,3-Dimethylpent-1-en-4-yne

-

Methyllithium (B1224462) in diethyl ether

-

Acetone

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

A solution of 3,3-dimethylpent-1-en-4-yne in a 1:1 mixture of anhydrous diethyl ether and THF is cooled to -15 °C.

-

An equimolar amount of methyllithium solution is added dropwise to the cooled solution to form the lithium acetylide.

-

An equimolar amount of acetone is then added dropwise to the reaction mixture, maintaining the temperature at -15 °C.

-

The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 2,5,5-trimethylhept-6-en-3-yn-2-ol.

Protocol 2: Synthesis of Yomogi Alcohol (2,5,5-Trimethylhepta-3,6-dien-2-ol)

This protocol describes the reduction of the alkyne precursor to the corresponding diene alcohol.[1]

Materials:

-

2,5,5-Trimethylhept-6-en-3-yn-2-ol

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium sulfate solution

Procedure:

-

A solution of 2,5,5-trimethylhept-6-en-3-yn-2-ol in anhydrous THF is added dropwise to a stirred suspension of an equimolar amount of lithium aluminum hydride in anhydrous THF at 0 °C.

-

The reaction mixture is then heated to reflux for 20 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the dropwise addition of saturated aqueous sodium sulfate solution.

-

The resulting precipitate is filtered off and washed with THF.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield yomogi alcohol.

Quantitative Data

The following table summarizes the reported yields for the synthesis of yomogi alcohol.

| Step | Product | Yield (%) | Reference |

| Addition of acetone to lithium acetylide | 2,5,5-Trimethylhept-6-en-3-yn-2-ol | 60 | [1] |

| Reduction of 2,5,5-trimethylhept-6-en-3-yn-2-ol | Yomogi Alcohol | 55 | [1] |

Characterization Data

Yomogi Alcohol (2,5,5-Trimethylhepta-3,6-dien-2-ol):

-

¹H NMR (CCl₄): The NMR spectrum shows a typical ABC vinyl proton pattern centered at 5.2 ppm (3H), an OH singlet at 3.62 ppm (1H), and geminal methyl singlets at 1.47 ppm (6H) and 1.25 ppm (6H).[1]

Logical Workflow for Terpene Synthesis

The synthesis of irregular monoterpenes like yomogi alcohol from a C6 precursor like this compound can be visualized as a logical workflow.

Signaling Pathway in Drug Development Context

While this compound itself is a precursor and not a drug, its derivatives, such as artemisinin-related compounds, have profound biological effects. Artemisinin and its derivatives are known to act on the malaria parasite Plasmodium falciparum. The activation of artemisinin's endoperoxide bridge by heme in the parasite is a critical step leading to the generation of reactive oxygen species (ROS) and subsequent alkylation of parasite proteins, ultimately causing parasite death.

Conclusion

This compound is a promising precursor for the synthesis of valuable organic molecules, particularly irregular terpenoids. The protocols and data presented here provide a foundation for researchers to explore its applications in the synthesis of natural products and potential drug candidates. The adaptability of Grignard-based methodologies, coupled with the unique structural features of this precursor, opens up new avenues for the efficient construction of complex molecular architectures.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-methylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-chloro-3-methylpent-1-ene, a versatile allylic chloride. The information presented here is intended to guide researchers in designing synthetic routes and understanding the reactivity of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, the protocols and data presented are based on established principles of nucleophilic substitution reactions for analogous allylic chlorides.

Introduction to Nucleophilic Substitution of this compound

This compound is an allylic chloride, a class of organic compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent double bond to stabilize the transition state of both S(_N)1 and S(_N)2 reactions.

The reaction of this compound with a nucleophile can proceed through two primary mechanisms:

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate after the departure of the leaving group (chloride ion). This carbocation is resonance-stabilized due to the adjacent double bond. The nucleophile then attacks the carbocation. This mechanism is favored by weak nucleophiles and polar protic solvents.

Due to the allylic nature of the substrate, S(_N)1 reactions can often lead to a mixture of products resulting from nucleophilic attack at either end of the allylic system (S(_N)1' products).

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

Protocol 1: Synthesis of an Allylic Ether via Williamson Ether Synthesis (S(_N)2 Conditions)

Objective: To synthesize 2-methoxy-3-methylpent-1-ene.

Materials:

-

This compound

-

Sodium methoxide (B1231860) (CH(_3)ONa)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium methoxide (1.2 eq) to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography to obtain 2-methoxy-3-methylpent-1-ene.

Protocol 2: Synthesis of an Allylic Alcohol via Hydrolysis (S(_N)1 Conditions)

Objective: To synthesize 3-methylpent-1-en-2-ol and potentially 3-methylpent-2-en-1-ol.

Materials:

-

This compound

-

Water

-

Acetone (B3395972) (as a co-solvent)

-

Sodium bicarbonate

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-